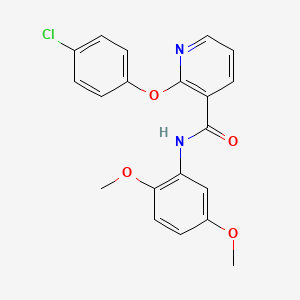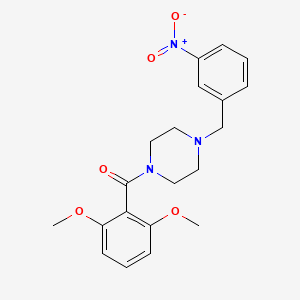
2-(4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)nicotinamide
描述
2-(4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)nicotinamide, also known as Cpd-1, is a synthetic compound that has garnered significant attention in recent years due to its potential therapeutic applications. Cpd-1 belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are known to play a crucial role in various cellular processes.
作用机制
2-(4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)nicotinamide exerts its effects through the activation of the NAD+ salvage pathway, which is responsible for the regeneration of NAD+ in cells. NAD+ is a crucial molecule involved in various cellular processes, including energy metabolism, DNA repair, and stress response. By increasing NAD+ levels, this compound enhances cellular processes that require NAD+ and improves cellular health.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the activation of sirtuins, a family of enzymes involved in cellular metabolism and stress response. This compound has also been shown to increase mitochondrial biogenesis, which is the process by which new mitochondria are generated in cells. Additionally, this compound has been shown to increase the expression of genes involved in cellular stress response and DNA repair.
实验室实验的优点和局限性
2-(4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)nicotinamide has several advantages for lab experiments, including its high purity and yield, which makes it suitable for various research applications. This compound is also stable under various conditions, making it easy to handle and store. However, this compound has some limitations, including its relatively high cost and limited availability.
未来方向
There are several future directions for the research on 2-(4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)nicotinamide. One direction is to investigate the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Another direction is to explore the mechanisms underlying the effects of this compound on cellular processes, including the activation of sirtuins and mitochondrial biogenesis. Additionally, future research could focus on optimizing the synthesis of this compound to reduce its cost and increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases. This compound exerts its effects through the activation of the NAD+ salvage pathway, which is responsible for the regeneration of NAD+ in cells. This compound has several advantages for lab experiments, including its high purity and yield, but also has some limitations, including its relatively high cost and limited availability. Future research on this compound could focus on investigating its potential therapeutic applications and exploring the mechanisms underlying its effects on cellular processes.
科学研究应用
2-(4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)nicotinamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-25-15-9-10-18(26-2)17(12-15)23-19(24)16-4-3-11-22-20(16)27-14-7-5-13(21)6-8-14/h3-12H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCCLPXTONRAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3479154.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(quinolin-8-ylthio)acetamide](/img/structure/B3479161.png)
![N-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3479168.png)
![2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3479170.png)
![N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B3479173.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3479179.png)
![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-phenyl-1H-benzimidazole](/img/structure/B3479183.png)
![4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3479187.png)
![3-ethyl-2-(ethylimino)-5-{[3-(4-fluorophenyl)-1-propionyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidin-4-one](/img/structure/B3479198.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3479226.png)
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B3479240.png)



